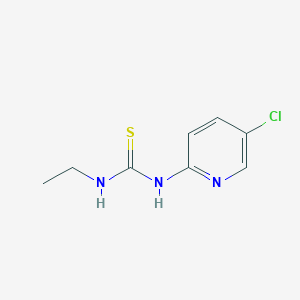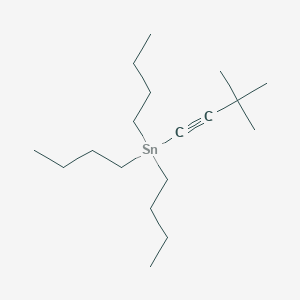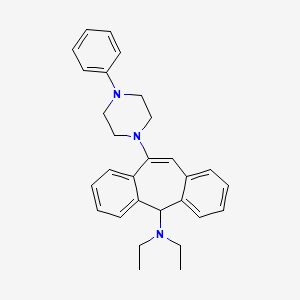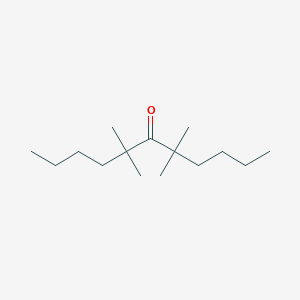
5,5,7,7-Tetramethylundecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,7,7-Tetramethylundecan-6-one is an organic compound with the molecular formula C15H30O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its unique structure, which includes four methyl groups attached to the carbon chain, making it highly branched.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7,7-Tetramethylundecan-6-one can be achieved through various methods. One common approach involves the oxidation of secondary alcohols. For instance, the oxidation of 5,5,7,7-Tetramethylundecan-6-ol using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired ketone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes typically use more efficient and cost-effective oxidizing agents and conditions to ensure high yields and purity. The choice of solvent, temperature, and reaction time are optimized to maximize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,7,7-Tetramethylundecan-6-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone into a carboxylic acid.
Reduction: Reduction of the ketone can yield the corresponding secondary alcohol.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) can be used to introduce new alkyl groups.
Major Products Formed
Oxidation: 5,5,7,7-Tetramethylundecanoic acid.
Reduction: 5,5,7,7-Tetramethylundecan-6-ol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5,7,7-Tetramethylundecan-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,5,7,7-Tetramethylundecan-6-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with nucleophiles, facilitating reactions such as nucleophilic addition. The carbonyl group is highly reactive, making it a key site for chemical transformations. The pathways involved in its reactions often include the formation of intermediates such as hemiacetals and hemiketals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5,7,7-Tetramethylundecane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.
5,5,7,7-Tetramethylundecan-6-ol: The corresponding alcohol, which can be oxidized to form the ketone.
5,5,7,7-Tetramethylundecanoic acid: The carboxylic acid derivative formed by further oxidation of the ketone.
Uniqueness
5,5,7,7-Tetramethylundecan-6-one is unique due to its highly branched structure and the presence of a reactive carbonyl group. This combination makes it a versatile compound in organic synthesis, allowing for the formation of a wide range of derivatives and products .
Eigenschaften
CAS-Nummer |
59126-20-4 |
|---|---|
Molekularformel |
C15H30O |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
5,5,7,7-tetramethylundecan-6-one |
InChI |
InChI=1S/C15H30O/c1-7-9-11-14(3,4)13(16)15(5,6)12-10-8-2/h7-12H2,1-6H3 |
InChI-Schlüssel |
KWFLCUZVEBQOGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)C(=O)C(C)(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
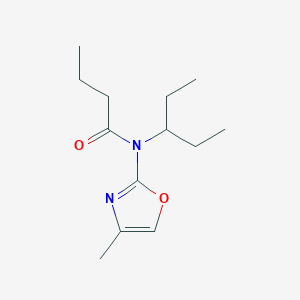
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
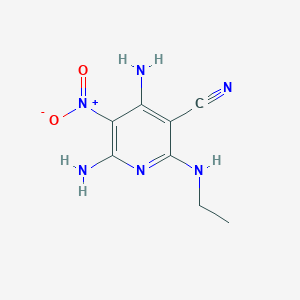
![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
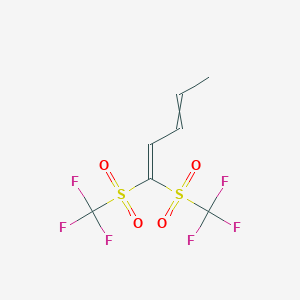
![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
![N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14621268.png)
